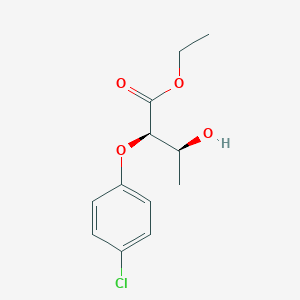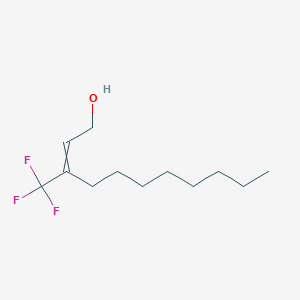
3-(Trifluoromethyl)undec-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)undec-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-2-en-1-ol backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation process, which can be achieved using reagents such as trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) under photoredox catalysis conditions . This method involves the generation of trifluoromethyl radicals, which then react with the undec-2-en-1-ol substrate to form the desired product.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)undec-2-en-1-ol may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)undec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of saturated trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Applications De Recherche Scientifique
3-(Trifluoromethyl)undec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)undec-2-en-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include single-electron transfer processes facilitated by the trifluoromethyl group’s high electronegativity .
Comparaison Avec Des Composés Similaires
10-Undecen-1-ol: An alkenyl alcohol with a similar backbone but lacking the trifluoromethyl group.
Trifluoromethylated Alcohols: Compounds with similar trifluoromethyl groups but different carbon chain lengths or positions.
Uniqueness: 3-(Trifluoromethyl)undec-2-en-1-ol is unique due to the specific positioning of the trifluoromethyl group on the undec-2-en-1-ol backbone, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
821799-33-1 |
|---|---|
Formule moléculaire |
C12H21F3O |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
3-(trifluoromethyl)undec-2-en-1-ol |
InChI |
InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-11(9-10-16)12(13,14)15/h9,16H,2-8,10H2,1H3 |
Clé InChI |
NYKMAUOAUAYJCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


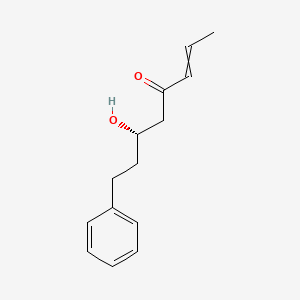

![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
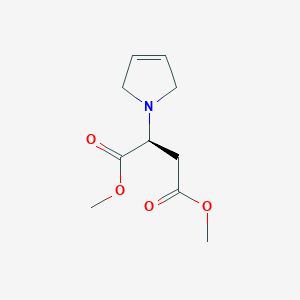
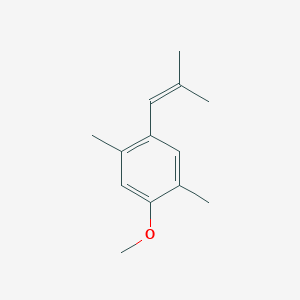
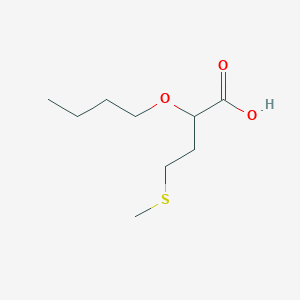
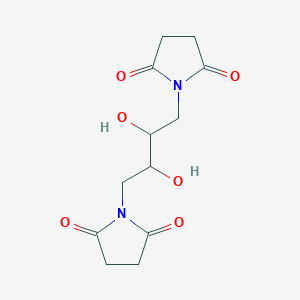
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)


